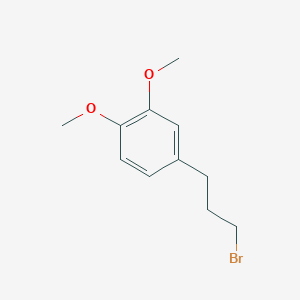

![molecular formula C7H9ClF3N3 B2832482 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 1358784-11-8](/img/structure/B2832482.png)

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride” is a chemical compound that is used as an intermediate in the synthesis of pharmaceuticals . It is a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves several steps . First, ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed. Next, chlorobenzene and trifluoroacetic anhydride are added under stirring. The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH is regulated to 12, and organic phases are separated out, and impurities are removed. Finally, palladium/carbon and an ethanol solution of the product from the previous step are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis

The molecular formula of the compound is C6H7F3N4·HCl, and its molecular weight is 228.60 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include addition, pH regulation, heating, reduced pressure concentration, separation of organic phases, and removal of impurities .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 264 degrees Celsius (decomposition) and is soluble in methanol .科学的研究の応用

Synthesis Methodology

This compound can be synthesized through a method involving several steps . The starting raw materials are readily available, and the synthesis route is simple . This method does not produce a large quantity of byproducts, making it favorable for industrial production .

Pharmaceutical Intermediate

This compound is a sitagliptin pharmaceutical intermediate used to prepare sitagliptin phosphate . Sitagliptin phosphate is a novel antidiabetic drug dipeptidyl peptidase-4 (DPP-4) suppressor factor .

Contamination Analysis in Drug Products

The compound has been studied in the context of contamination with N-nitrosamines in Sitagliptin drug products . Analytical methods have been developed for the determination of N-nitroso-triazolopyrazine and its precursor triazolopyrazine .

Laboratory Chemicals

It is used as a laboratory chemical . However, it is not recommended for food, drug, pesticide, or biocidal product use .

Commercial Availability

This compound is commercially available and can be purchased from chemical suppliers .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a pharmaceutical intermediate used in the synthesis of Sitagliptin , a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor , which means that the primary target of this compound is the DPP-4 enzyme. This enzyme plays a crucial role in glucose metabolism by deactivating incretin hormones, which stimulate insulin secretion in response to meals .

Mode of Action

As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn helps to regulate blood glucose levels .

Biochemical Pathways

The action of Sitagliptin on the DPP-4 enzyme affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, Sitagliptin prolongs the action of incretin hormones, enhancing the secretion of insulin and suppressing the release of glucagon. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Pharmacokinetics

Sitagliptin is rapidly absorbed after oral administration and has a half-life that allows for once-daily dosing .

Result of Action

The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, through its role in the synthesis of Sitagliptin, is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to lower blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and by extension Sitagliptin, can be influenced by various environmental factors. Additionally, factors such as pH levels and temperature can affect the stability of the compound .

特性

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQOTCIQIQNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C(F)(F)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

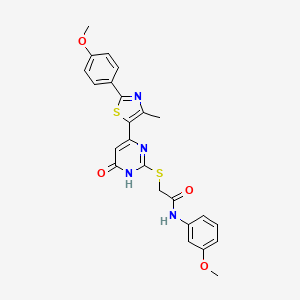

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)

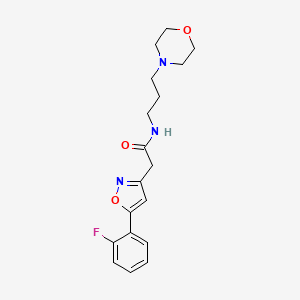

![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)

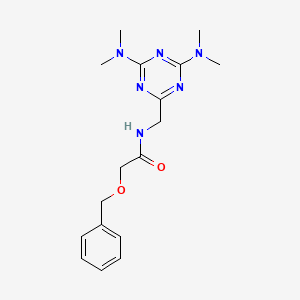

![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)